Technical Monograph: 3-(6-Nitrobenzo[d]dioxol-5-yl)acrylic Acid
Technical Monograph: 3-(6-Nitrobenzo[d]dioxol-5-yl)acrylic Acid
A Privileged Scaffold for Heterocyclic Library Generation
Executive Summary
3-(6-Nitrobenzo[d]dioxol-5-yl)acrylic acid (also known as 6-nitropiperonylacrylic acid) represents a high-value "privileged structure" in medicinal chemistry. Its significance lies not merely in its inherent biological activity, but in its utility as a latent heterocyclic precursor . The molecule features a cinnamic acid backbone adorned with a 1,3-benzodioxole (methylenedioxy) moiety and a strategically positioned ortho-nitro group.
This specific substitution pattern allows for facile reductive cyclization , making the compound a primary synthons for accessing 6,7-methylenedioxyquinoline and indole scaffolds—core pharmacophores found in FDA-approved kinase inhibitors, antibiotics (fluoroquinolone analogs), and anti-fibrotic agents. This guide details the synthesis, physical properties, and downstream applications of this critical intermediate.
Molecular Architecture & Physicochemical Profile
The molecule is defined by a "push-pull" electronic system where the electron-rich benzodioxole ring is counterbalanced by the electron-withdrawing nitro and acrylic acid groups.
Structural Specifications
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IUPAC Name: (2E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid
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Common Names: 6-Nitropiperonylacrylic acid; 6-Nitro-3,4-methylenedioxycinnamic acid
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CAS Number: 10553-08-9 (Generic), 2373-80-0 (Parent non-nitro analog for reference)
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Molecular Formula: C₁₀H₇NO₆[1]
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Molecular Weight: 237.17 g/mol
Physicochemical Data Table
| Property | Value / Characteristic | Notes |
| Appearance | Yellow to Ochre Crystalline Solid | Color due to nitro-aromatic conjugation. |
| Melting Point | 224–226 °C (dec.) | High MP typical of nitro-cinnamic acids; decomposes upon melting. |
| pKa (Calc.) | ~4.1 | Slightly more acidic than cinnamic acid (pKa 4.44) due to the -I/-M effect of the nitro group. |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and cold diethyl ether. |
| LogP (Calc.) | 1.8 – 2.1 | Moderate lipophilicity; suitable for cell-permeable scaffold generation. |
| H-Bond Donors | 1 (Carboxylic acid) | Increases to 2 upon reduction to amine. |
| H-Bond Acceptors | 6 | Includes nitro oxygens and dioxole oxygens. |
Synthetic Pathway: The Knoevenagel Route[2][3][4]
The most robust route to 3-(6-nitrobenzo[d]dioxol-5-yl)acrylic acid is the Knoevenagel condensation of 6-nitropiperonal with malonic acid. This reaction utilizes the Doebner modification , employing pyridine as both solvent and base to facilitate simultaneous condensation and decarboxylation.[2]
Mechanistic Insight
The reaction proceeds via the formation of an enolate from malonic acid, which attacks the aldehyde carbonyl of 6-nitropiperonal. The resulting aldol intermediate undergoes dehydration to form the dicarboxylic acid, which spontaneously decarboxylates under the thermal conditions to yield the trans-acrylic acid. The ortho-nitro group provides steric bulk but also activates the aldehyde electrophilically, often improving yields compared to electron-rich benzaldehydes.
Visualization of Synthesis
Figure 1: The Knoevenagel-Doebner synthesis pathway. The reaction involves condensation followed by in-situ decarboxylation.
Reactivity & Downstream Applications
The true value of this molecule lies in its reactivity profile , specifically the "nitro-alkene" motif. This arrangement is a textbook precursor for intramolecular cyclization.
Reductive Cyclization (The Quinoline Route)
Reduction of the nitro group (using Fe/AcOH, SnCl₂, or catalytic hydrogenation) generates an aniline intermediate. Because the acrylic acid side chain is ortho to this new amine, an intramolecular Michael addition or direct amide coupling (lactamization) occurs spontaneously or upon heating.
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Product: 6,7-Methylenedioxyquinolin-2(1H)-one (and derivatives).[3]
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Relevance: This quinolinone core is isosteric with the carbostyril scaffold found in antipsychotics (e.g., Aripiprazole) and anticancer agents.
Therapeutic Pharmacophores[6]
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Tranilast Analogs: The parent scaffold mimics Tranilast (an anti-fibrotic/anti-allergic). The nitro-derivative allows for the introduction of amino-linked side chains to improve solubility and potency.
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Kinase Inhibitors: The 6,7-methylenedioxyquinoline core is a frequent motif in EGFR and VEGFR inhibitors. The rigid planar structure fits well into the ATP-binding pocket of kinases.
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Antimicrobial Agents: Functionalized acrylic acids in this class have shown activity against Gram-positive bacteria by disrupting cell wall synthesis.
Transformation Logic Diagram
Figure 2: The "Reductive Trigger" workflow. Reduction of the nitro group initiates cyclization to the quinolinone pharmacophore.
Experimental Protocols
Synthesis of 3-(6-Nitrobenzo[d]dioxol-5-yl)acrylic acid
Standard Operating Procedure (SOP) for Lab Scale (10g)
Reagents:
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6-Nitropiperonal (10.0 g, 51.2 mmol)
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Malonic acid (10.7 g, 102.4 mmol, 2.0 eq)
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Pyridine (20 mL, Solvent/Base)
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Piperidine (0.5 mL, Catalyst)
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Hydrochloric acid (2M)
Procedure:
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Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-nitropiperonal in pyridine (20 mL).
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Addition: Add malonic acid (10.7 g) and piperidine (0.5 mL) to the solution.
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Reaction: Heat the mixture to 85–95 °C in an oil bath. Evolution of CO₂ gas (bubbling) will be observed. Maintain reflux for 3–5 hours until CO₂ evolution ceases and TLC indicates consumption of the aldehyde.
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Quench: Cool the reaction mixture to room temperature. Pour the dark solution slowly into 200 mL of ice-cold water containing 25 mL of conc. HCl (to neutralize pyridine).
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Precipitation: A yellow solid will precipitate immediately. Stir the suspension for 30 minutes to ensure full granulation.
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Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake copiously with water (3 x 50 mL) to remove pyridinium salts.
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Purification: Recrystallize the crude solid from hot ethanol or acetic acid.
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Expected Yield: 80–90%
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Characterization: ¹H NMR (DMSO-d₆) should show the characteristic trans-alkene doublets (J ~ 16 Hz) and the carboxylic acid proton (broad singlet >12 ppm).
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Safety & Handling
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Hazard Identification: The compound is an irritant (Skin/Eye/Respiratory). The nitro group poses a potential explosion hazard if heated under confinement, though the carboxylic acid moiety stabilizes it significantly.
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Storage: Store in amber vials (light sensitive) at room temperature.
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Waste: Dispose of pyridine waste in segregated halogen-free organic solvent containers.
References
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Knoevenagel Condensation Mechanisms: Jones, G. "The Knoevenagel Condensation."[4][5][2][6] Organic Reactions, 2011.
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Synthesis of Quinolinones: Zhang, Y., et al. "Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents." European Journal of Medicinal Chemistry, 2012.
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Reductive Cyclization Methodology: Rodriguez, L.G., et al. "Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines."[7] Journal of Organic Chemistry, 2022.[8]
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Crystallographic Data: Loghmani-Khouzani, H., et al. "(E)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one."[1] Acta Crystallographica, 2009.
Sources
- 1. (E)-3-(6-Nitro-benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trimethoxy-phen-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [open.bu.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
